Ald-Ph-amido-PEG23-OPSS is a specialized chemical compound utilized primarily in bioconjugation and drug delivery applications. This compound is characterized by its polyethylene glycol (PEG) moiety, which enhances solubility and biocompatibility, making it suitable for use in various biomedical fields. The structure of Ald-Ph-amido-PEG23-OPSS includes an aldehyde group, a phenyl amide linkage, and a long PEG chain, which collectively contribute to its functional properties in conjugation chemistry.
Ald-Ph-amido-PEG23-OPSS is synthesized through advanced chemical methods often employed in pharmaceutical and biochemical research. It falls under the category of polyethylene glycol derivatives, specifically designed for applications involving antibody-drug conjugates and other bioconjugates. The compound is sourced from specialized chemical suppliers that cater to the needs of researchers in the fields of medicinal chemistry and biotechnology .
The synthesis of Ald-Ph-amido-PEG23-OPSS typically involves several key steps:
The synthesis often employs techniques such as:
The molecular structure of Ald-Ph-amido-PEG23-OPSS can be represented as follows:
The molecular formula can be expressed as C₁₃₃H₂₁₉N₃O₄₃S, with specific attention to its molecular weight, solubility characteristics, and reactivity profile being critical for its application in drug delivery systems.
Ald-Ph-amido-PEG23-OPSS undergoes several important chemical reactions:
The kinetics of these reactions depend on factors such as pH, temperature, and the presence of catalysts or coupling agents that can enhance reaction rates.
The mechanism of action for Ald-Ph-amido-PEG23-OPSS primarily revolves around its ability to form stable conjugates with biomolecules:
Research indicates that compounds like Ald-Ph-amido-PEG23-OPSS significantly improve the pharmacokinetic profiles of conjugated drugs by reducing immunogenicity and enhancing circulation time in vivo.
Ald-Ph-amido-PEG23-OPSS is typically a white to off-white solid or powder at room temperature. It exhibits good solubility in water and organic solvents due to its PEG content.
Key chemical properties include:
Relevant data regarding melting point, boiling point, and specific heat capacity are essential for practical applications but are often determined experimentally due to variations in synthesis methods.
Ald-Ph-amido-PEG23-OPSS has several significant applications:
Cleavable linkers are engineered to remain stable during systemic circulation but undergo selective activation within tumor cells to release the cytotoxic payload. This spatial and temporal control is achieved through three primary mechanisms:
Enzymatic Cleavage: Peptide-based linkers (e.g., valine-citrulline) are substrates for lysosomal proteases like cathepsin B, which are overexpressed in cancer cells. These provide high tumor-specific activation [2] [6].
Acid-Mediated Hydrolysis: Hydrazone linkers exploit the acidic environment of endosomes/lysosomes (pH 4-5) for payload release, though earlier generations faced stability challenges in circulation [8].
Reduction-Sensitive Cleavage: Disulfide linkers (exemplified by OPSS chemistry) leverage the elevated intracellular glutathione (GSH) concentrations in tumor cells (100-1,000-fold higher than plasma) for selective payload release. This mechanism enables both intracellular activation and potential bystander effects on adjacent tumor cells [1] [6].
Table 1: Major Cleavable Linker Types in ADC Development
Linker Type | Cleavage Mechanism | Representative Trigger | Key Advantages |
---|---|---|---|
Disulfide (OPSS) | Reduction | Intracellular glutathione | Tumor-selective activation; Bystander effect potential |
Peptide | Enzymatic | Cathepsin B | High tumor specificity; Tunable kinetics |
Hydrazone | Acid hydrolysis | Low pH endosomes | Simple chemistry; Rapid release in acidic compartments |
Glucuronide | Enzymatic | β-Glucuronidase | Tumor microenvironment activation |
Polyethylene glycol (PEG) spacers have become indispensable components of modern linkers due to their ability to address critical ADC limitations:
Solubility Enhancement: Hydrophobic payloads (e.g., auristatins, maytansinoids) contribute to ADC aggregation, reducing efficacy and increasing toxicity. PEG's hydrophilicity counteracts this by improving aqueous solubility and conjugate homogeneity. Recent ADC approvals (Trodelvy®, Zynlonta®) explicitly incorporate PEG for this purpose [6] [8].
Pharmacokinetic Optimization: PEGylation extends ADC circulation half-life by reducing renal clearance and shielding from proteolytic degradation. This increases tumor exposure and payload delivery efficiency [6].
Spacer Length Effects: Research demonstrates that PEG length critically influences target binding and biodistribution. Studies with bombesin analogs showed PEG3 spacers reduced liver uptake while maintaining tumor affinity compared to shorter (PEG2) or longer (PEG4, PEG6) chains. This "Goldilocks zone" optimization balances receptor accessibility and pharmacokinetics [3].
Steric Shielding: PEG chains protect cleavage sites (e.g., disulfide bonds, peptide sequences) from premature activation in plasma, enhancing systemic stability. Advanced linker designs (e.g., Ald-Ph-amido-PEG23-OPSS) leverage extended PEG units for multi-functional shielding and solubility enhancement [1] [8].
CAS No.: 53938-08-2
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.: